Cyanomethyl p-toluenesulfonate
Overview
Description
Cyanomethyl p-toluenesulfonate is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . It is also known by its IUPAC name, cyanomethyl 4-methylbenzenesulfonate. This compound is characterized by the presence of a cyanomethyl group attached to a p-toluenesulfonate moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethyl p-toluenesulfonate can be synthesized by reacting glycolonitrile with p-toluenesulfonyl chloride. The reaction is typically carried out in a mixture of 1,2-dimethoxyethane and distilled water at a temperature range of 15°-20°C . The reaction proceeds as follows: [ \text{Glycolonitrile} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring precise control over reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield p-toluenesulfonic acid and cyanomethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include cyanomethyl derivatives such as cyanomethyl amines, cyanomethyl ethers, and cyanomethyl thioethers.
Hydrolysis: The major products are p-toluenesulfonic acid and cyanomethyl alcohol.
Scientific Research Applications
Cyanomethyl p-toluenesulfonate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cyanomethyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group enhances the electrophilicity of the cyanomethyl group, facilitating its reaction with nucleophiles. This property makes it a valuable reagent in organic synthesis, enabling the formation of a wide range of cyanomethyl derivatives.
Comparison with Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Allyl p-toluenesulfonate
Comparison: Cyanomethyl p-toluenesulfonate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other p-toluenesulfonate esters. While methyl, ethyl, isopropyl, and allyl p-toluenesulfonates are primarily used as alkylating agents, this compound is valued for its ability to introduce the cyanomethyl functionality into target molecules, expanding the scope of synthetic transformations .
Properties
IUPAC Name |
cyanomethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXOLUYGXYEFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065785 | |
Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14562-04-0 | |
Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14562-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2-(((4-methylphenyl)sulfonyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014562040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tosyloxy)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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